molecular formula C21H10F6O3S B14187513 9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide CAS No. 890045-56-4

9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide

Cat. No.: B14187513
CAS No.: 890045-56-4
M. Wt: 456.4 g/mol
InChI Key: LJIBZDVCYVJNGS-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of thioxanthones, which are sulfur-containing analogs of xanthones. The presence of trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-bis(trifluoromethyl)benzene and thioxanthone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Oxidation: The final step involves the oxidation of the thioxanthone derivative to form the 10,10-dioxide compound. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Systems: Implementing continuous flow systems for efficient and scalable production.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxide back to the thioxanthone derivative.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, toluene.

Major Products Formed

Scientific Research Applications

9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide involves its interaction with molecular targets and pathways. The compound can:

    Activate Substrates: Through hydrogen bonding and other interactions, it can activate substrates for subsequent reactions.

    Stabilize Transition States: It can stabilize transition states in chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthone: A sulfur-containing analog of xanthone with similar structural properties.

    2-Trifluoromethylthioxanthone: A derivative with a single trifluoromethyl group.

    Flupentixol: A thioxanthene derivative used in medicine.

Uniqueness

The presence of two trifluoromethyl groups in 9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide enhances its chemical stability and reactivity, making it unique compared to other thioxanthone derivatives. This structural feature contributes to its diverse applications and potential in various fields.

Properties

CAS No.

890045-56-4

Molecular Formula

C21H10F6O3S

Molecular Weight

456.4 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-10,10-dioxothioxanthen-9-one

InChI

InChI=1S/C21H10F6O3S/c22-20(23,24)13-7-12(8-14(10-13)21(25,26)27)11-5-6-16-18(9-11)31(29,30)17-4-2-1-3-15(17)19(16)28/h1-10H

InChI Key

LJIBZDVCYVJNGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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